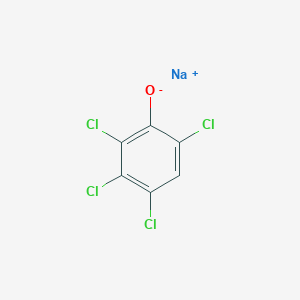
sodium;2,3,4,6-tetrachlorophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;2,3,4,6-tetrachlorophenolate: is a chemical compound registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.
化学反应分析
sodium;2,3,4,6-tetrachlorophenolate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, or water.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Applications in Agriculture
Fungicide and Pesticide:
Sodium 2,3,4,6-tetrachlorophenolate is primarily utilized in agricultural settings as a fungicide and pesticide . Its efficacy against various fungal pathogens makes it valuable for crop protection. Historical data indicate its use in formulations aimed at controlling fungal diseases in crops and preventing spoilage in stored products .
- Case Study: Crop Protection
In a study examining the effectiveness of various chlorinated phenols, sodium 2,3,4,6-tetrachlorophenolate demonstrated significant antifungal activity against species such as Botrytis cinerea, which affects grapes and other crops. This application underscores its role in enhancing agricultural productivity by reducing crop losses due to fungal infections .
Industrial Applications
Wood Preservation:
Another significant application of sodium 2,3,4,6-tetrachlorophenolate is in wood preservation. It acts as a preservative to protect wooden structures from decay caused by fungi and insects. The compound's ability to penetrate wood fibers enhances its protective qualities against biological degradation .
- Case Study: Wood Treatment
A comparative analysis of wood treated with sodium 2,3,4,6-tetrachlorophenolate showed a marked reduction in decay rates compared to untreated samples. The treated wood exhibited resistance to common wood-destroying fungi over extended periods .
Toxicological Considerations
While sodium 2,3,4,6-tetrachlorophenolate has beneficial applications, its toxicity profile necessitates careful handling. Toxicological studies have indicated potential health risks associated with exposure to chlorinated phenols. For instance:
- Human Health Risks:
Epidemiological studies have linked occupational exposure to chlorophenols with increased risks of certain cancers such as soft tissue sarcoma and non-Hodgkin lymphoma . These findings highlight the importance of implementing safety measures during the handling of this compound.
Analytical Methods
Accurate detection and quantification of sodium 2,3,4,6-tetrachlorophenolate in various matrices are essential for monitoring environmental and health impacts. Several analytical methods have been developed:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
This method is widely used for detecting trace levels of chlorinated phenols in environmental samples due to its sensitivity and specificity . -
High-Performance Liquid Chromatography (HPLC):
HPLC techniques have been employed for the analysis of chlorophenols in agricultural products and water samples .
作用机制
The mechanism of action of sodium;2,3,4,6-tetrachlorophenolate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
sodium;2,3,4,6-tetrachlorophenolate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can be based on various factors such as reactivity, stability, and applications. Some similar compounds include those found in the PubChem database with related chemical structures .
属性
IUPAC Name |
sodium;2,3,4,6-tetrachlorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFQZKUOUYUFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













